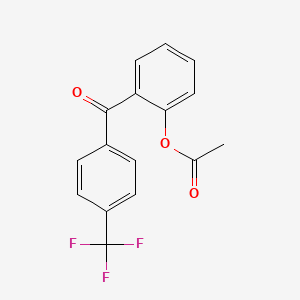

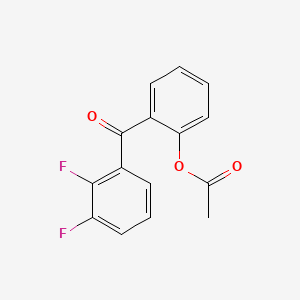

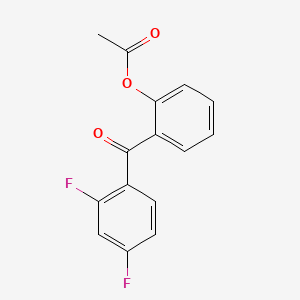

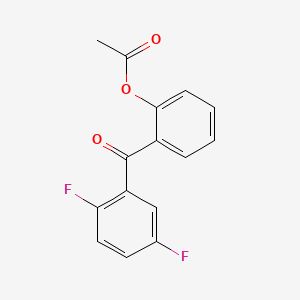

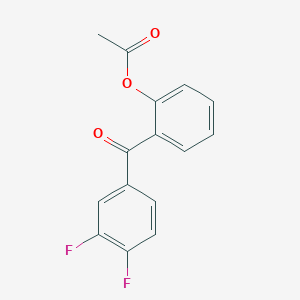

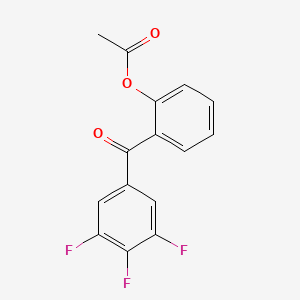

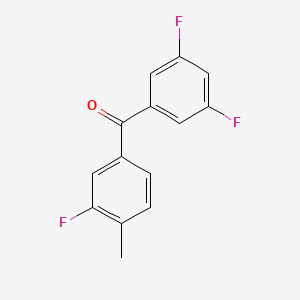

3,3',5-Trifluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',5-Trifluoro-4'-methylbenzophenone (TFMB) is a chemical compound that has been widely used in scientific research. It is a derivative of benzophenone and is commonly used in the synthesis of various organic compounds. TFMB has been found to have several applications in scientific research, including in the field of medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Photochemical Reactions

Research by Ma et al. (2013) explored the photochemical reactions of similar compounds to 3,3',5-Trifluoro-4'-methylbenzophenone, particularly focusing on 3-methylbenzophenone and 4-methylbenzophenone. Their study utilized femtosecond transient absorption spectroscopy and density functional theory calculations to understand the behavior of these compounds under various conditions, including acidic aqueous solutions (Ma et al., 2013).

Electrosynthesis and Enantioselectivity

Schwientek et al. (1999) studied the electrosynthesis of 4-methylbenzophenone, which may offer insights into the electrosynthesis processes applicable to 3,3',5-Trifluoro-4'-methylbenzophenone. The research focused on the stereoselective electroreduction of 4-methylbenzophenone and acetophenone, revealing the potential for producing enantiomerically pure compounds (Schwientek et al., 1999).

Photostability Studies

Ito et al. (1987) conducted studies on the solid-state photochemistry of methyl-substituted benzophenones, including 4-methylbenzophenone. Their work, which involves understanding the photostability and photoreactions of these compounds, could be relevant to the study of 3,3',5-Trifluoro-4'-methylbenzophenone (Ito et al., 1987).

Hyperbranched Poly(arylene ether)s Synthesis

Banerjee et al. (2009) explored the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated monomer. While the study doesn't directly involve 3,3',5-Trifluoro-4'-methylbenzophenone, the methodologies and chemical processes discussed could be relevant for similar trifluoromethyl-substituted compounds (Banerjee et al., 2009).

Fluorescent Molecule Studies

Santra et al. (2019) investigated the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules. This study, focusing on the behavior of these molecules in various solvents, could provide insights into the fluorescence properties of similarly structured compounds like 3,3',5-Trifluoro-4'-methylbenzophenone (Santra et al., 2019).

properties

IUPAC Name |

(3,5-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJQMSGOJXEIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5-Trifluoro-4'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.